molecular formula C12H18N2O7S B12770387 n4-beta-d-Glucosylsulfanilamide CAS No. 53274-53-6

n4-beta-d-Glucosylsulfanilamide

Cat. No.: B12770387
CAS No.: 53274-53-6
M. Wt: 334.35 g/mol
InChI Key: RMCYKIOWPVOBJX-RMPHRYRLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N4-beta-D-Glucosylsulfanilamide can be synthesized through a series of chemical reactions involving the glucosylation of sulfanilamide. The process typically involves the use of glucopyranosyl donors and sulfanilamide under specific reaction conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N4-beta-D-Glucosylsulfanilamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N4-beta-D-Glucosylsulfanilamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N4-beta-D-Glucosylsulfanilamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the activity of certain enzymes, leading to the disruption of metabolic processes in bacteria. This inhibition results in the antibacterial properties of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N4-beta-D-Glucosylsulfanilamide include:

Uniqueness

This compound is unique due to its specific glucosylation, which enhances its solubility and bioavailability compared to other sulfonamides. This modification also contributes to its distinct antibacterial properties and potential therapeutic applications .

Properties

CAS No.

53274-53-6

Molecular Formula

C12H18N2O7S

Molecular Weight

334.35 g/mol

IUPAC Name

4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzenesulfonamide

InChI

InChI=1S/C12H18N2O7S/c13-22(19,20)7-3-1-6(2-4-7)14-12-11(18)10(17)9(16)8(5-15)21-12/h1-4,8-12,14-18H,5H2,(H2,13,19,20)/t8-,9-,10+,11-,12-/m1/s1

InChI Key

RMCYKIOWPVOBJX-RMPHRYRLSA-N

Isomeric SMILES

C1=CC(=CC=C1N[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)S(=O)(=O)N

Canonical SMILES

C1=CC(=CC=C1NC2C(C(C(C(O2)CO)O)O)O)S(=O)(=O)N

Origin of Product

United States

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